molecular formula C18H27NO2 B6919561 N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine

N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine

Cat. No.: B6919561
M. Wt: 289.4 g/mol
InChI Key: OGJRMBPZPABRGV-UHFFFAOYSA-N
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Description

N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine is a chemical compound with a unique structure that includes a cyclopentyloxyphenyl group and a methyloxan-4-amine moiety

Properties

IUPAC Name

N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-18(9-11-20-12-10-18)19-14-15-5-4-8-17(13-15)21-16-6-2-3-7-16/h4-5,8,13,16,19H,2-3,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRMBPZPABRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NCC2=CC(=CC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-cyclopentyloxyphenyl)methyl]-2-(2-propan-2-yloxy-5-propylphenoxy)ethanamine
  • N-[(3-cyclopentyloxyphenyl)methyl]-4-methyloxan-4-amine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

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